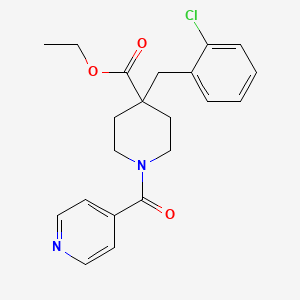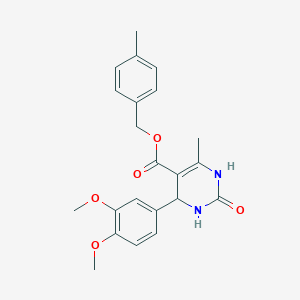![molecular formula C29H26N2O6S B5140626 methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MBMB, and it is a member of the sulfonamide family of compounds. MBMB is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further study.
作用機序
The mechanism of action of MBMB is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Studies have shown that MBMB inhibits the Akt/mTOR pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. Additionally, MBMB has been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2.
Biochemical and Physiological Effects:
MBMB has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that MBMB exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MBMB has been shown to exhibit potent antioxidant activity, which may help to protect against oxidative stress and cellular damage.
実験室実験の利点と制限
One of the primary advantages of MBMB is its potent antitumor activity, which makes it an attractive candidate for further study in the field of cancer research. Additionally, MBMB exhibits a range of biochemical and physiological effects, which may make it useful in the treatment of other diseases. However, there are also limitations to the use of MBMB in lab experiments. One of the primary limitations is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions that could be pursued in the study of MBMB. One potential direction is to further investigate its mechanism of action, which may help to identify new targets for cancer therapy. Additionally, further studies could be conducted to explore the potential use of MBMB in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the synthesis of new derivatives of MBMB could be explored, which may lead to the development of more potent and selective compounds.
合成法
The synthesis of MBMB involves a multistep process that begins with the reaction of 4-methoxybenzoyl chloride with benzylamine. This reaction produces the intermediate product, 4-methoxybenzoylbenzylamine, which is then reacted with p-toluenesulfonyl chloride to form the sulfonamide derivative. The resulting product is then reacted with 2-aminobenzoic acid to produce the final product, methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate.
科学的研究の応用
MBMB has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that MBMB exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, MBMB has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
methyl 2-[[2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6S/c1-36-22-16-18-23(19-17-22)38(34,35)31(20-21-10-4-3-5-11-21)27-15-9-7-13-25(27)28(32)30-26-14-8-6-12-24(26)29(33)37-2/h3-19H,20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJRFZOZVRXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)



![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)